Cytotoxic Potency: C6 2-Thiophene Analog IC50 Advantage Versus 3-Thiophene Isomer in HCT-116 Colon Cancer Cells
In a 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analog library, the C6 2-thiophene analog exhibited an IC50 of 0.27 μM against HCT-116 colon cancer cells, while the 3-thiophene regioisomer showed an IC50 of 0.60 μM [1]. This represents a 2.2-fold improvement in potency attributable solely to the positional substitution of the thiophene ring.
| Evidence Dimension | Cytotoxic IC50 against HCT-116 colon cancer cell line |
|---|---|
| Target Compound Data | 0.27 μM (C6 2-thiophene analog) |
| Comparator Or Baseline | 0.60 μM (C6 3-thiophene analog) |
| Quantified Difference | 2.2-fold lower IC50 (more potent) for 2-thiophene vs. 3-thiophene |
| Conditions | HCT-116 human colon cancer cell line; cytotoxicity assay |
Why This Matters
The 2-thiophene regiochemistry confers a 2.2-fold potency advantage over the 3-thiophene isomer in this scaffold class, a critical selection criterion for medicinal chemistry programs optimizing antitumor leads.
- [1] Kimball, F.S.; Himes, R.H.; Georg, G.I. Synthesis and evaluation of heteroaromatic 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones for cytotoxicity against the HCT-116 colon cancer cell line. Bioorg. Med. Chem. Lett. 2008, 18(11), 3248–3250. View Source
